molecular formula C7H6BrN B3032014 2-Bromo-3-vinylpyridine CAS No. 932042-98-3

2-Bromo-3-vinylpyridine

Cat. No.: B3032014
CAS No.: 932042-98-3
M. Wt: 184.03
InChI Key: VVJSMUIAQFEMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a vinyl group. This compound is known for its pale-yellow to yellow-brown liquid form and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Addition Reactions: Reagents like hydrogen bromide or other electrophiles can add to the vinyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

    Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

    Addition Products: Compounds formed by the addition of electrophiles or nucleophiles to the vinyl group.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of this compound.

Scientific Research Applications

2-Bromo-3-vinylpyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-vinylpyridine involves its interaction with specific molecular targets. The bromine atom and the vinyl group can participate in various chemical reactions, leading to the formation of different products. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The pathways involved in its reactions include electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction processes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-vinylpyridine is unique due to the presence of both a bromine atom and a vinyl group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-ethenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJSMUIAQFEMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697204
Record name 2-Bromo-3-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932042-98-3
Record name 2-Bromo-3-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

See Spivey, A. C.; Shukla, L.; Hayler, J. F. Org. Lett. 2007, 9, 891-894. Butyllithium (22.75 mL, 59.1 mmol) was added to the THF (450 mL) suspension of methyltriphenylphosphonium bromide (21.13 g, 59.1 mmol) at 0° C. The solution turned to orange and the reaction was lift to room temperature for 30 min before cooled it back to 0° C. 2-bromonicotinaldehyde (10 g, 53.8 mmol) in 50 mL THF was added through canula to the reaction solution. The precipitate was formed and the reaction was lift to room temperature. The color of the reaction turned to green, gray. After a while, the color of to reaction became orange again. The reaction was stirred at room temperature over weekend. The solvent was removed mostly via vacuum and the crude was partitioned between water and diethyl ether. The organic layer was separated and the aqueous layer was extract twice with diethyl ether. The diethyl ether layer was combined, dried (Na2SO4), filtered and concentrated. The product was obtained by flash column eluted with ethyl acetate in hexane (10%) as yellow oil (8.78 g, 89%). MS (ESI)[M+H+]=184.04; 1H NMR δ ppm (400 MHz, CHLOROFORM-d) 8.21-8.29 (m, 1H) 7.78 (dd, J=7.68, 1.89 Hz, 1H) 7.20-7.28 (m, 1H) 6.96 (dd, J=17.37, 11.08 Hz, 1H) 5.72 (d, J=17.37 Hz, 1H) 5.46 (d, J=11.08 Hz, 1H).
Quantity
22.75 mL
Type
reactant
Reaction Step One
Quantity
21.13 g
Type
catalyst
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-vinylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-vinylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-vinylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-vinylpyridine
Reactant of Route 5
2-Bromo-3-vinylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-vinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.